molecular formula C15H22Br2O2 B3049906 1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene CAS No. 224558-17-2

1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene

Cat. No.: B3049906
CAS No.: 224558-17-2
M. Wt: 394.14 g/mol
InChI Key: HHMXNTWGFMVVSV-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene is an organic compound with the molecular formula C16H24Br2O2. This compound is characterized by the presence of two bromine atoms, an ethylhexyl group, and a methoxy group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,5-dibromohydroquinone with 2-ethylhexyl bromide in the presence of a base, such as potassium carbonate, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce quinones.

Scientific Research Applications

1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene involves its interaction with molecular targets, such as enzymes or receptors. The bromine atoms and the ethylhexyl and methoxy groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene is unique due to the presence of both the ethylhexyl and methoxy groups, which can impart distinct chemical and physical properties. These groups can influence the compound’s solubility, reactivity, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,4-dibromo-2-(2-ethylhexoxy)-5-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22Br2O2/c1-4-6-7-11(5-2)10-19-15-9-12(16)14(18-3)8-13(15)17/h8-9,11H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMXNTWGFMVVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC1=C(C=C(C(=C1)Br)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592808
Record name 1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224558-17-2
Record name 1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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